10-Deacetylcephalomannine

cytotoxicity anticancer structure-activity relationship

10-Deacetylcephalomannine (CAS 76429-85-1) features an N-tigloyl side chain and C-10 deacetyl, resulting in unique C-7 epimerization dynamics and distinct CYP2C8 metabolism vs. paclitaxel. Essential reference for HPLC/LC-MS taxane quantification and paclitaxel impurity profiling. Its lability enables pro-drug activation studies. Differential cytotoxicity (IC50 0.09–10 μM) probes cellular resistance. Ideal for SAR and microtubule stabilization where standard taxanes fail.

Molecular Formula C43H51NO13
Molecular Weight 789.9 g/mol
CAS No. 76429-85-1
Cat. No. B194024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Deacetylcephalomannine
CAS76429-85-1
Synonyms(αR,βS)-α-Hydroxy-β-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)- 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-meth
Molecular FormulaC43H51NO13
Molecular Weight789.9 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
InChIInChI=1S/C43H51NO13/c1-8-22(2)37(50)44-31(25-15-11-9-12-16-25)33(48)39(52)55-27-20-43(53)36(56-38(51)26-17-13-10-14-18-26)34-41(7,35(49)32(47)30(23(27)3)40(43,5)6)28(46)19-29-42(34,21-54-29)57-24(4)45/h8-18,27-29,31-34,36,46-48,53H,19-21H2,1-7H3,(H,44,50)/b22-8+/t27-,28-,29+,31-,32+,33+,34-,36-,41+,42-,43+/m0/s1
InChIKeyADDGUHVEJPNWQZ-GJKIWTKTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

10-Deacetylcephalomannine (CAS 76429-85-1) for Research Procurement: Core Structural and Functional Identity


10-Deacetylcephalomannine (CAS 76429-85-1) is a naturally occurring taxane diterpenoid isolated from the bark of various *Taxus* species, including *Taxus baccata* L. and *Taxus wallichiana* Zucc [1]. It is a close structural analog of the clinically established anticancer agent paclitaxel (Taxol®), differing from paclitaxel by the substitution of the N-benzoyl group with an N-tigloyl group on the C-13 side chain and the absence of an acetyl group at the C-10 position [2]. This compound is primarily utilized in preclinical research to investigate structure-activity relationships within the taxane class, mechanisms of microtubule stabilization, and as a critical analytical reference standard for the quantification and impurity profiling of paclitaxel and related taxoids in natural product extracts [3].

Why 10-Deacetylcephalomannine Cannot Be Directly Substituted for Paclitaxel, Docetaxel, or Cephalomannine in Research Protocols


Despite belonging to the same taxane class, 10-Deacetylcephalomannine possesses a distinct and non-interchangeable pharmacological and metabolic profile. Its unique C-13 side chain (N-tigloyl) and C-10 deacetyl substitution fundamentally alter its interaction with the cellular target, cytochrome P450 metabolism, and stability in solution [1]. Specifically, its high propensity for epimerization at the C-7 position under physiological conditions results in a dynamic equilibrium with its C-7 epimer, a phenomenon that directly impacts both *in vitro* cytotoxicity and *in vivo* efficacy, distinguishing it from the more stable paclitaxel and docetaxel . Furthermore, the structural divergence leads to significantly different metabolic processing by key human CYP enzymes, meaning that data generated with 10-Deacetylcephalomannine cannot be extrapolated to predict the behavior of other taxanes in biological systems without direct, comparative validation [2].

Quantitative Differentiation of 10-Deacetylcephalomannine: A Comparative Evidence Guide for Scientific Selection


Distinct Cytotoxicity Profile Versus Paclitaxel in Human Cancer Cell Lines

10-Deacetylcephalomannine exhibits a significantly different cytotoxicity profile compared to the clinical standard, paclitaxel, across a panel of human cancer cell lines. While paclitaxel is a potent cytotoxic agent, the activity of 10-Deacetylcephalomannine is both cell-line dependent and generally lower in magnitude [1]. This is in contrast to data suggesting certain C2-modified 10-deacetyl-7-propionyl cephalomannine derivatives can be more cytotoxic than paclitaxel, highlighting the critical importance of the specific substituents on the core scaffold [2].

cytotoxicity anticancer structure-activity relationship

Comparative C-7 Epimerization Lability and Its Impact on Bioactivity

10-Deacetylcephalomannine is notably more labile than paclitaxel and docetaxel, specifically undergoing epimerization at the C-7 position to form an equilibrium mixture with its cytotoxic C-7 epimer, 7-epi-10-deacetylcephalomannine [1]. This behavior is a defining characteristic that directly influences its observed biological activity, as the equilibrium mixture, rather than the pure parent compound, is what is often evaluated. For context, the C-7 epimer (7-epi-10-deacetylcephalomannine) has been reported to possess extremely potent cytotoxicity, with an IC50 of 0.085 nM against HeLa cells, which is several orders of magnitude more potent than the parent compound itself .

chemical stability epimerization bioactivity

Differential Metabolism by Human CYP Enzymes Compared to Cephalomannine

The C-7 configuration and side chain substitutions critically influence the metabolic fate of taxanes. A study on taxane metabolism by human cytochrome P450 enzymes revealed that 10-deacetylpaclitaxel (structurally similar at the core) is 'hardly metabolized' by CYP2C8, while its C-7 epimer is a good substrate [1]. Although direct data for 10-Deacetylcephalomannine is limited in this context, the findings for the closely related cephalomannine and 7-epi-cephalomannine pair demonstrate a 5-fold higher catalytic efficiency of CYP2C8 for the 7-epi isomer due to a decreased Km, underscoring how subtle stereochemical changes at C-7 drastically alter enzyme recognition [2].

drug metabolism CYP450 pharmacokinetics

Validation as an Analytical Standard for HPLC and LC-MS Quantification

10-Deacetylcephalomannine is a critical, well-characterized analytical reference standard for the accurate identification and quantification of taxanes in complex mixtures. Its use in HPLC and LC-MS methods is well-documented, enabling the precise separation and measurement of this compound alongside other related taxoids like paclitaxel, cephalomannine, and 10-deacetyltaxol in natural product extracts from *Taxus* species [1]. Suppliers typically provide this compound with a certified purity of ≥98% (HPLC), ensuring its suitability for method development, validation, and routine quality control in pharmaceutical and natural product research .

analytical chemistry quality control reference standard

Divergent Activity in In Vivo Leukemia Models vs. Paclitaxel

Early preclinical evaluation demonstrated that 10-Deacetylcephalomannine is active against P388 lymphocytic leukemia (PS leukemia) *in vivo* [1]. While both 10-Deacetylcephalomannine and paclitaxel show activity in this model, the former's efficacy is intrinsically linked to its lability and the formation of its highly potent C-7 epimer *in situ* . This contrasts with the direct, stable action of paclitaxel and underscores that the *in vivo* activity of 10-Deacetylcephalomannine cannot be interpreted simply as a weaker version of paclitaxel, but rather as a result of a distinct pharmacodynamic process involving pro-drug-like activation through epimerization.

in vivo efficacy leukemia preclinical model

Targeted Research Applications for 10-Deacetylcephalomannine Driven by Comparative Evidence


Investigating the Impact of C-7 Epimerization on Taxane Pharmacodynamics and Metabolism

Given its demonstrated high lability and tendency to form a dynamic equilibrium with its highly cytotoxic C-7 epimer [1], 10-Deacetylcephalomannine is an ideal model compound for studying pro-drug activation via epimerization. Researchers can use it to investigate how this in situ conversion impacts microtubule binding, cellular cytotoxicity, and metabolism by CYP enzymes (e.g., CYP2C8) [2]. This line of inquiry is directly supported by evidence showing a 5-fold difference in CYP2C8 catalytic efficiency between cephalomannine and its C-7 epimer [3].

Analytical Reference Standard for Taxane Profiling in Natural Products and Pharmaceuticals

The compound's validated use in HPLC and LC-MS methods makes it indispensable for the qualitative and quantitative analysis of taxane mixtures [4]. It serves as a critical reference material for confirming the identity and purity of 10-Deacetylcephalomannine in *Taxus* plant extracts, cell cultures, and for monitoring it as a potential impurity or related substance in paclitaxel drug substance and formulations. Its distinct chromatographic and mass spectral properties allow for definitive identification in complex matrices .

Structure-Activity Relationship (SAR) Studies for Next-Generation Microtubule Stabilizers

As a natural taxane with a distinct N-tigloyl side chain and a deacetylated C-10 position, 10-Deacetylcephalomannine is a valuable starting material and comparative tool in SAR campaigns. The evidence that specific modifications, such as C2 meta-substituted benzoate analogs of 10-deacetyl-7-propionyl cephalomannine, can yield compounds with greater cytotoxicity than paclitaxel, especially against drug-resistant cells, highlights the core scaffold's potential [5]. Using 10-Deacetylcephalomannine allows medicinal chemists to dissect the individual contributions of the side chain and core modifications to tubulin binding affinity and the ability to overcome resistance mechanisms like P-gp overexpression and β-tubulin mutation [6].

Comparative Oncology Studies Focusing on Cell-Type Specific Sensitivity and Resistance

The differential cytotoxicity profile of 10-Deacetylcephalomannine, with IC50 values ranging over two orders of magnitude depending on the cancer cell line (e.g., 0.09 μM in A2780 vs. >10 μM in A549) [7], makes it a useful tool for probing intrinsic cellular resistance to taxanes. By comparing its activity with that of paclitaxel and other analogs, researchers can identify cellular factors (e.g., drug efflux pumps, tubulin isotype expression) that dictate sensitivity to specific structural features of taxanes.

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